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2,3,6-Trichloroaniline hydrochloride

Cat. No.: B13510384
M. Wt: 232.9 g/mol
InChI Key: LNYIUDNZLVTPMT-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Anilines in Organic Chemistry

Halogenated anilines are a class of organic compounds that hold a position of substantial importance in the field of synthetic organic chemistry. Their structure, which incorporates an aniline (B41778) core functionalized with one or more halogen atoms, makes them versatile and highly valuable building blocks. Aryl halides, including halogenated anilines, are critical precursors for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions are fundamental methods for constructing new carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of complex organic molecules.

The presence of the amine group in anilines makes the aromatic ring electron-rich and thus highly activated towards electrophilic substitution reactions. wikipedia.org However, this high reactivity can present significant challenges for chemists, particularly concerning regioselectivity—the ability to control the precise position of substitution on the aromatic ring. wikipedia.org The synthesis of specific isomers, such as 2,3,6-trichloroaniline (B1582215), requires carefully controlled conditions to achieve the desired substitution pattern. google.comguidechem.com Furthermore, halogenated aromatic compounds are integral substructures in numerous biologically active molecules and industrial materials, underscoring the continuous need for refined synthetic methods to produce them. ontosight.ai

The conversion of an aniline to its hydrochloride salt is a common practice in organic chemistry. This is typically done to improve the compound's stability and modify its physical properties, such as solubility. For instance, the hydrochloride salt of an amine is often more water-soluble and crystalline than the free base, which can facilitate its purification, handling, and storage. In synthetic reactions, the use of an aniline hydrochloride can also modulate the reactivity of the amino group.

Research Trajectory of 2,3,6-Trichloroaniline Hydrochloride as a Model Compound

The research trajectory for this compound is highly specific and appears to be that of a targeted synthetic intermediate rather than a widely studied model compound. Unlike its more common isomer, 2,4,6-trichloroaniline (B165571), which is the subject of numerous studies and synthetic protocols, 2,3,6-trichloroaniline is mentioned sparsely in scientific literature. wikipedia.orgontosight.ai This limited documentation suggests that its academic and industrial interest is not broad but is instead confined to very specific applications where its unique chlorine substitution pattern is a synthetic necessity.

One of the few available references points to a specific synthesis of the parent compound, 2,3,6-Trichloroaniline, highlighting its status as a non-commercial, bespoke chemical intermediate. chemicalbook.com The research involving this compound is therefore not focused on exploring its fundamental properties in a general sense, but rather on its utility in multi-step syntheses. It serves as a "model" only in the sense that it represents a specific, less accessible substitution pattern, the creation of which tests the limits of regioselective halogenation reactions. The trajectory is thus one of niche application, where the compound is prepared as a means to an end for constructing a more complex target molecule that requires this precise arrangement of substituents. The hydrochloride form would be the logical choice for handling and storing this intermediate to ensure its stability prior to use in subsequent reaction steps.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound is centered on its role as a specialized building block in organic synthesis. The scope of research is consequently narrow and highly focused. Key objectives include:

Development of Synthetic Pathways: A principal goal is to establish efficient and regioselective methods for the synthesis of the 2,3,6-trichloroaniline core. Given the challenges of controlling halogenation on an activated aniline ring, research in this area contributes to the broader field of synthetic methodology.

Access to Complex Molecular Architectures: The compound serves as a key intermediate for accessing target molecules that are otherwise difficult to synthesize. Research utilizing this compound aims to build more complex pharmaceuticals, agrochemicals, or materials where the 2,3,6-trichloro substitution pattern is essential for the final product's function or properties.

The inquiry is not aimed at broad-spectrum applications but at enabling the synthesis of specific, high-value molecules where this particular structural motif is a prerequisite.

Physicochemical Data

Detailed experimental data for 2,3,6-Trichloroaniline and its hydrochloride salt are not widely available in the literature. The following tables provide basic information for the parent compound and calculated values for its hydrochloride salt.

Table 1: Properties of 2,3,6-Trichloroaniline

PropertyValue
CAS Number88963-39-7 chemicalbook.com
Molecular FormulaC₆H₄Cl₃N chemicalbook.com
Molecular Weight196.46 g/mol chemicalbook.com
Melting PointData not available
Boiling PointData not available

Table 2: Calculated Properties of this compound

PropertyValue
CAS NumberData not available
Molecular FormulaC₆H₅Cl₄N
Molecular Weight232.92 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl4N B13510384 2,3,6-Trichloroaniline hydrochloride

Properties

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

2,3,6-trichloroaniline;hydrochloride

InChI

InChI=1S/C6H4Cl3N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H

InChI Key

LNYIUDNZLVTPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)Cl)Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Preparation Pathways of 2,3,6 Trichloroaniline Hydrochloride

Direct Halogenation Processes of Aniline (B41778) and Substituted Anilines

Direct chlorination of aniline typically yields the 2,4,6-trichloro isomer due to the strong ortho- and para-directing influence of the amino group. However, by utilizing appropriately substituted anilines as starting materials, the desired 2,3,6-trichloro substitution pattern can be achieved.

Chlorination Techniques Utilizing Molecular Chlorine

The introduction of chlorine directly onto a pre-substituted aniline ring is a viable method for the synthesis of 2,3,6-trichloroaniline (B1582215). For instance, the chlorination of 2,6-dichloroaniline (B118687) with molecular chlorine can introduce a third chlorine atom at the 3-position. The reaction conditions, including the solvent and temperature, are critical in controlling the regioselectivity of this reaction. The process often involves dissolving the substituted aniline in a suitable solvent and bubbling chlorine gas through the solution. The resulting 2,3,6-trichloroaniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Application of Sulfuryl Chloride in Synthetic Routes

Sulfuryl chloride (SO₂Cl₂) serves as a convenient and effective chlorinating agent in the synthesis of polychlorinated anilines. google.com Similar to the use of molecular chlorine, the chlorination of a suitably substituted aniline, such as 2,6-dichloroaniline, with sulfuryl chloride can yield 2,3,6-trichloroaniline. The reaction is typically carried out in an inert solvent, and the reaction rate and selectivity can be influenced by the presence of a catalyst. google.com The use of sulfuryl chloride can sometimes offer advantages over gaseous chlorine in terms of handling and reaction control. google.com

Role of Anhydrous Hydrogen Halides in Reaction Systems

Anhydrous hydrogen halides, particularly hydrogen chloride (HCl), play a crucial role in the halogenation of anilines. The formation of the aniline hydrochloride salt deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of the chlorination. google.com In the context of synthesizing 2,3,6-trichloroaniline, the presence of anhydrous HCl can help to control the reactivity of the starting substituted aniline and prevent over-chlorination or the formation of undesired isomers. google.com The hydrochloride of the final product is often the direct output of such reactions or can be readily formed by introducing HCl gas into a solution of the free aniline base.

Indirect Synthetic Approaches and Precursor Transformations

Indirect methods for the synthesis of 2,3,6-trichloroaniline often provide better control over the final substitution pattern by starting with a precursor that already contains the desired arrangement of substituents or can be readily converted to it.

Derivatization from Substituted Nitrobenzenes

A significant pathway to 2,3,6-trichloroaniline involves the reduction of a corresponding substituted nitrobenzene. Specifically, 1,2,4-trichloro-3-nitrobenzene (B3189105) can serve as a precursor. chemicalbook.com The nitro group in this compound can be reduced to an amino group using various reducing agents, such as iron powder in an acidic medium, to yield 2,3,6-trichloroaniline. google.com This method is advantageous as the substitution pattern is pre-determined in the nitroaromatic starting material.

Table 1: Synthesis of 2,3,6-Trichloroaniline from a Nitrobenzene Derivative

Starting MaterialReagentsProductYieldReference
1,2,4-Trichloro-3-nitrobenzeneFe / Acid2,3,6-Trichloroaniline- chemicalbook.com

Further details on yield were not available in the cited source.

Another related approach involves the hydrolysis of N-(2,3,6-trichlorophenyl)-benzamide with sulfuric acid, which has been reported to produce 2,3,6-trichloroaniline in a 65% yield. chemicalbook.com This method also starts from a precursor where the trichloro-substitution is already established.

Table 2: Synthesis of 2,3,6-Trichloroaniline from a Benzamide Derivative

Starting MaterialReagentsProductYieldReference
N-(2,3,6-trichlorophenyl)-benzamideH₂SO₄, Heat2,3,6-Trichloroaniline65% chemicalbook.com

Routes Involving Chlorination of Anthranilic Acid Derivatives

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of 2,3,6-trichloroaniline hinges on the careful control of various reaction conditions. These parameters directly influence the kinetics of the reaction, the formation of byproducts, and the ease of purification.

Inert organic solvents are commonly employed to facilitate the reaction while minimizing side reactions. For the chlorination of aniline to produce 2,4,6-trichloroaniline (B165571), a range of solvents have been utilized. These can be broadly categorized as:

Halogenated Hydrocarbons: Solvents such as chlorobenzene (B131634), o-dichlorobenzene, and carbon tetrachloride have been successfully used. google.comwikipedia.orgwikimedia.org These solvents are generally inert under the reaction conditions and can effectively dissolve the reactants.

Acids: Glacial acetic acid is another solvent system that has been employed in the chlorination of aniline. guidechem.com

Alcohols: Anhydrous methanol (B129727) has been used in conjunction with other solvents like glacial acetic acid and chlorobenzene. guidechem.com

The selection of a solvent is often a balance between its ability to dissolve the starting materials and its inertness to the reactive chlorinating agents. The polarity of the solvent can also play a role in stabilizing intermediates and influencing the reaction pathway. For instance, a patent for the preparation of 2,4,6-trichloroaniline lists a variety of polar aprotic, polar protic, nonpolar, and halogenated solvents as being useful for the process. google.com

It is important to note that the efficacy of a particular solvent can be highly dependent on the specific synthetic route and chlorinating agent being used. Without direct experimental data for the 2,3,6-isomer, the selection of an optimal solvent would necessitate empirical investigation, likely starting with those proven effective for the 2,4,6-isomer.

Temperature is a critical parameter that directly impacts the rate of reaction and the formation of impurities. For the synthesis of 2,3,6-trichloroaniline, one available method involves heating with sulfuric acid for three hours, which yields 65% of the product. chemicalbook.com However, the specific temperature for this "heating" is not provided.

More detailed information is available for the synthesis of the 2,4,6-isomer, which can serve as an illustrative guide. The chlorination of aniline is an exothermic reaction, and careful temperature control is necessary to prevent the formation of over-chlorinated byproducts and other impurities. guidechem.com

A U.S. patent provides several examples of the chlorination of aniline in chlorobenzene at various temperatures, demonstrating the impact on yield and purity. google.com

Reaction Temperature (°C)Crude Product Purity (%)Theoretical Yield of Crude Product (%)Final Product Purity after Sublimation (%)
9086.389.597.2
10087.493.497.6
11089.187.5Not Specified

Pressure is another parameter that can influence the reaction, particularly in processes involving gases, such as hydrogenation. In the synthesis of 2,4,6-trichloroaniline via the reduction of a substituted nitrobenzene, a pressure of 5.0 MPa of hydrogen gas was applied at room temperature before heating. chemicalbook.com The elevated pressure ensures a sufficient concentration of the reducing agent in the reaction mixture to drive the reaction to completion. The effect of pressure on chlorination reactions is less commonly detailed unless gaseous chlorine is used at high temperatures.

Formation and Stability of Hydrochloride Salt Adducts

The formation of a hydrochloride salt is a common method for the isolation and purification of amines. The basic nitrogen atom of the aniline is protonated by hydrochloric acid to form an ammonium (B1175870) salt, which is typically a crystalline solid that is soluble in aqueous solutions.

The preparation of trichloroaniline hydrochloride has been described as an intermediate step in synthetic procedures. For example, in the synthesis of 2,4,6-trichloronitrobenzene, aniline is first treated with gaseous hydrogen chloride in glacial acetic acid to form aniline hydrochloride, which is then chlorinated. google.com In another instance, unreacted 2,4,6-trichloroaniline was removed from a reaction mixture by treating it with dilute hydrochloric acid, which converts the aniline into its water-soluble hydrochloride salt. nih.gov

The formation of the hydrochloride salt of 2,3,6-trichloroaniline would follow the same principle, involving the reaction of the free amine with hydrochloric acid. This can be achieved by passing hydrogen chloride gas through a solution of the amine or by adding aqueous hydrochloric acid.

The stability of the hydrochloride salt is an important consideration for its storage and handling. Generally, amine hydrochlorides are stable crystalline solids. However, they can be sensitive to heat and humidity. For example, a study on the stability of various salts of the drug bedaquiline (B32110) found that the hydrochloride salt lost its crystallinity and showed a decline in chemical potency when stored under accelerated stability conditions of 40°C and 75% relative humidity for several months. While not directly pertaining to 2,3,6-trichloroaniline, this highlights a potential instability pathway for amine hydrochloride salts. The thermal decomposition of the hydrochloride to release hydrogen chloride gas is also a possibility at elevated temperatures. A patent for the synthesis of 2,4,6-trichloroaniline mentions a heat-treatment step at temperatures between 80°C and 250°C to destroy the hydrochlorides after the reaction is complete. google.com

Advanced Structural and Spectroscopic Investigations of 2,3,6 Trichloroaniline Hydrochloride

Conformational Analysis and Molecular Geometry Studies

The conformation of the anilinium ion in 2,3,6-trichloroaniline (B1582215) hydrochloride is a result of the interplay between the inversion of the amino group and the electronic and steric influences of the chlorine atoms.

The energy barrier to inversion of the amino group in aniline (B41778) is a well-studied phenomenon that is significantly modulated by substituents on the phenyl ring. Electron-withdrawing substituents, such as chlorine, generally decrease the inversion barrier by delocalizing the nitrogen lone pair, which favors a more planar transition state. Conversely, electron-donating groups tend to increase the inversion barrier.

Table 1: Comparison of Inversion Barriers for Substituted Anilines

Compound Substituent Type Expected Effect on Inversion Barrier
Aniline None Reference
p-Nitroaniline Electron-withdrawing Decrease
p-Toluidine Electron-donating Increase
2,3,6-Trichloroaniline Electron-withdrawing Decrease (relative to aniline)
2,3,6-Trichloroaniline Hydrochloride Protonated amino group Significant Increase (relative to free base)

Aniline itself adopts a non-planar geometry where the amino group is pyramidal. The degree of pyramidalization is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups favor a more planar conformation by enhancing resonance stabilization.

For 2,3,6-trichloroaniline, the cumulative electron-withdrawing effect of the three chlorine atoms would likely lead to a more planar geometry around the nitrogen atom compared to aniline. However, the formation of the hydrochloride salt fundamentally alters this. The -NH3+ group in anilinium ions is characteristically tetrahedral, leading to a distinctly pyramidal conformation. Therefore, this compound is expected to exhibit a pyramidal geometry at the nitrogen center, with the C-N bond and the three N-H bonds arranged in a tetrahedral-like fashion. Any deviation from a perfect tetrahedral geometry would be attributable to the steric and electronic influences of the ortho- and meta-chloro substituents.

Crystallographic Analysis and Solid-State Structures

Hydrogen bonding is a dominant force in the crystal packing of amine hydrochlorides. In the crystalline structure of this compound, the anilinium group (-NH3+) is a potent hydrogen bond donor, while the chloride ion (Cl-) acts as a hydrogen bond acceptor. It is anticipated that a network of N-H···Cl hydrogen bonds would be a primary feature of the crystal lattice.

Furthermore, the chlorine atoms on the aromatic ring are weakly electronegative and could potentially act as very weak hydrogen bond acceptors in C-H···Cl interactions, further stabilizing the crystal packing. The interplay of these hydrogen bonds dictates the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions. The analysis of the crystal structure of the related 2,4,6-trichloroaniline (B165571) reveals the presence of N-H···N and N-H···Cl hydrogen bonds, underscoring the importance of these interactions in the solid-state assembly of chloroanilines.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Type of Interaction Expected Role in Crystal Packing
N-H (Anilinium) Cl- (Chloride) Strong Hydrogen Bond Primary structural motif
C-H (Aromatic) Cl- (Chloride) Weak Hydrogen Bond Secondary stabilization
C-H (Aromatic) Cl (Substituent) Weak Hydrogen Bond Minor contribution to packing

Cocrystallization is a technique used to form multi-component crystalline solids, which can modify the physicochemical properties of the active pharmaceutical ingredient. Halogenated anilines have been shown to form cocrystals with various coformers through hydrogen bonding and other non-covalent interactions. For instance, the cocrystal of 2,4,6-trichloroaniline with picric acid is stabilized by intermolecular N-H···O hydrogen bonds.

The ability of this compound to form cocrystals would depend on its capacity to engage in robust intermolecular interactions with suitable coformers. The anilinium group provides strong hydrogen bond donor sites, which could interact with hydrogen bond acceptors on a coformer molecule. Additionally, the chlorinated aromatic ring could participate in halogen bonding or π-π stacking interactions, further directing the supramolecular assembly. The study of such cocrystals would provide valuable insights into the principles of crystal engineering and the design of new solid forms with tailored properties.

Vibrational Spectroscopy for Mechanistic Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The vibrational spectrum is dictated by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For a molecule as complex as this compound, the spectrum consists of a multitude of bands corresponding to the vibrations of the benzene (B151609) ring, the anilinium group (-NH3+), and the carbon-chlorine bonds.

The formation of the hydrochloride salt from 2,3,6-trichloroaniline results in the protonation of the amino group to form the anilinium ion. This transformation induces significant changes in the vibrational spectrum, particularly in the regions associated with N-H stretching and bending modes.

For this compound, the IR spectrum can be divided into several key regions:

N-H Stretching Vibrations: The anilinium group (-NH3+) is expected to exhibit strong, broad absorption bands in the region of 2800-3200 cm⁻¹. This broadness is a characteristic feature resulting from extensive hydrogen bonding between the anilinium protons and the chloride counter-ion. These bands are shifted to lower frequencies compared to the N-H stretching vibrations of the free amine (typically 3300-3500 cm⁻¹).

Aromatic C-H Stretching Vibrations: The stretching vibrations of the C-H bonds on the benzene ring typically appear as sharp, medium-intensity bands in the 3000-3100 cm⁻¹ region.

N-H Bending Vibrations: The asymmetric and symmetric bending (scissoring) modes of the -NH3+ group are expected to be found around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively.

C=C Ring Stretching Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern of the chlorine atoms influences the exact positions and intensities of these bands.

C-N Stretching Vibrations: The stretching vibration of the C-N bond is anticipated in the 1250-1350 cm⁻¹ range.

Out-of-Plane C-H Bending Vibrations: The out-of-plane bending vibrations of the remaining C-H bonds on the benzene ring are sensitive to the substitution pattern and appear in the 700-900 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene ring (considering the -NH3+ group as a substituent), characteristic bands in this region can help confirm the substitution pattern.

C-Cl Stretching Vibrations: The C-Cl stretching vibrations are expected to produce strong bands in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms will likely result in a complex pattern of absorptions in this area.

Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretching 2800-3200 Strong, Broad
Aromatic C-H Stretching 3000-3100 Medium, Sharp
N-H Asymmetric Bending 1600-1630 Medium
C=C Ring Stretching 1550-1600 Medium-Strong
N-H Symmetric Bending 1500-1550 Medium
C=C Ring Stretching 1400-1500 Medium-Strong
C-N Stretching 1250-1350 Medium
Out-of-Plane C-H Bending 700-900 Strong

Note: The predicted frequency ranges are based on data from aniline hydrochloride and various chloroaniline isomers. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Key features expected in the Raman spectrum of this compound include:

Ring Breathing Mode: A characteristic and often intense band for substituted benzenes is the ring breathing vibration, which involves the symmetric expansion and contraction of the entire benzene ring. For trichloro-substituted benzenes, this is expected in the 1000-1100 cm⁻¹ region.

C-Cl Stretching Vibrations: The C-Cl stretching modes are also typically strong in the Raman spectrum and would appear in the 600-800 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations, found around 3000-3100 cm⁻¹, are also observable in the Raman spectrum.

C=C Ring Stretching: The aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region are also prominent in the Raman spectrum.

N-H Vibrations: The N-H stretching and bending vibrations of the anilinium group are generally weaker and broader in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretching 3000-3100 Medium
C=C Ring Stretching 1550-1600 Strong
C=C Ring Stretching 1400-1500 Medium
Ring Breathing Mode 1000-1100 Strong

Note: The predicted frequency ranges are based on data from aniline hydrochloride and various chloroaniline isomers. Actual experimental values may vary.

The vibrational spectrum of this compound is intricately linked to its specific molecular structure. The positions of the three chlorine atoms on the benzene ring significantly influence the electronic distribution and, consequently, the vibrational frequencies of the ring.

Symmetry and Vibrational Modes: The 2,3,6-trichloro substitution pattern results in a molecule with low symmetry (Cs point group). This lack of high symmetry means that a larger number of vibrational modes will be both IR and Raman active.

Inductive and Resonance Effects: The electron-withdrawing nature of the chlorine atoms affects the bond strengths within the benzene ring and the C-N bond. These electronic effects can lead to shifts in the corresponding stretching frequencies.

Steric Effects: The presence of chlorine atoms at the 2- and 6- (ortho) positions relative to the anilinium group can cause steric hindrance. This may lead to a slight twisting of the anilinium group out of the plane of the benzene ring, which could be reflected in the vibrational spectrum.

Hydrogen Bonding: The formation of the hydrochloride salt introduces strong N-H...Cl⁻ hydrogen bonds. The strength and nature of this hydrogen bonding network will have a profound effect on the frequencies and band shapes of the N-H stretching and bending vibrations. Variations in the crystal packing could lead to different hydrogen bonding environments and thus, observable changes in the solid-state IR and Raman spectra.

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of molecules like this compound. sphinxsai.com Such calculations can provide a detailed set of theoretical vibrational frequencies and their corresponding atomic motions (normal modes), which can then be used to assign the bands in a hypothetical experimental spectrum and to correlate these spectral features with the molecule's structural characteristics. Studies on similar molecules, such as 2,4-dichloroaniline (B164938), have shown good agreement between DFT-calculated and experimental spectra after applying appropriate scaling factors. nih.gov

Chemical Reactivity and Transformational Pathways of 2,3,6 Trichloroaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2,3,6-trichloroaniline (B1582215) hydrochloride towards electrophilic aromatic substitution is significantly influenced by the substituents present: the amino group (-NH₂) and three chlorine atoms (-Cl). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system via resonance. byjus.comsavemyexams.com This electron donation increases the electron density at the ortho and para carbons, making them more nucleophilic and susceptible to attack by electrophiles. byjus.comquora.com

Conversely, halogen atoms like chlorine are deactivating yet ortho-, para-directing. libretexts.orgquora.com Chlorine atoms withdraw electron density from the ring through the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orgquora.com However, they also possess lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. quora.comquora.com

In 2,3,6-trichloroaniline, the positions are substituted as follows:

Position 1: -NH₂ group

Positions 2, 3, 6: -Cl atoms

Positions 4, 5: -H atoms

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In 2,3,6-trichloroaniline, the aromatic ring is substituted with three chlorine atoms and an electron-donating amino group. The amino group increases the electron density of the ring, which generally disfavors nucleophilic attack. For a nucleophilic substitution to occur, the attacking nucleophile must overcome the electron-rich nature of the aniline (B41778) ring.

However, the presence of multiple chlorine atoms can make the ring more susceptible to nucleophilic attack than aniline itself, though it is still generally unreactive under standard SNAr conditions. The reaction is not as favorable as in compounds containing powerful electron-withdrawing groups like nitro groups (-NO₂). libretexts.org For nucleophilic substitution of one of the chlorine atoms to proceed, harsh reaction conditions, such as high temperatures and pressures, along with a very strong nucleophile, would likely be required.

Oxidative and Reductive Transformations

The synthesis of polychlorinated anilines often starts from aniline itself, which is highly reactive towards electrophilic substitution. byjus.com Direct chlorination of aniline with reagents like chlorine gas or sulfuryl chloride can lead to the formation of various chlorinated isomers, including 2,4,6-trichloroaniline (B165571). google.comgoogle.com

The mechanism for the chlorination of anilines involves the attack of the electron-rich aniline ring on an electrophilic chlorine species. acs.org The strong activating nature of the amino group directs the chlorination to the ortho and para positions. byjus.com The reaction proceeds stepwise:

Monochlorination: Aniline reacts to form a mixture of 2-chloroaniline (B154045) and 4-chloroaniline.

Dichlorination: The monochlorinated products react further to yield dichlorinated anilines, such as 2,4-dichloroaniline (B164938) and 2,6-dichloroaniline (B118687).

Trichlorination: Further chlorination of the dichloroanilines yields 2,4,6-trichloroaniline.

Oxidation of the aniline molecule can also occur, especially under harsh conditions or with strong oxidizing agents. The oxidation of anilines can be complex, potentially leading to the formation of benzoquinone and other polymeric products. researchgate.net The specific oxidation of 2,3,6-trichloroaniline itself is not extensively detailed, but related processes on substituted anilines suggest that the reaction pathway is sensitive to factors like pH and the nature of the oxidant. researchgate.net

The chlorine atoms on 2,3,6-trichloroaniline can be removed through reductive dehalogenation. This process transforms highly chlorinated anilines into less halogenated or non-halogenated species. Reductive dehalogenation is a significant environmental process, often carried out by anaerobic microorganisms. asm.orgnih.gov

Studies on various chloroanilines have shown that the removal of chlorine atoms can occur sequentially. tandfonline.comtandfonline.com For instance, research on the microbial degradation of polychlorinated anilines has demonstrated the stepwise removal of chlorine from the aromatic ring. tandfonline.com The specific pathway and rate of dechlorination depend on the isomer and the environmental conditions. For example, the reductive dehalogenation of 2,3-dichloroaniline (B127971) has been shown to proceed via 2-chloroaniline to ultimately form aniline. acs.org This suggests that a similar stepwise reduction could be a potential transformation pathway for 2,3,6-trichloroaniline, likely yielding various dichloroaniline and monochloroaniline isomers before complete dechlorination to aniline.

Catalytic hydrodechlorination using metal catalysts (e.g., palladium, platinum) and a hydrogen source is another effective laboratory method for reducing chlorinated aromatic compounds.

Derivatization for Specialized Chemical Syntheses

Primary aromatic amines like 2,3,6-trichloroaniline can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). byjus.comorganic-chemistry.orgyoutube.com The reaction converts the primary amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

The resulting 2,3,6-trichlorobenzenediazonium salt is a versatile intermediate in organic synthesis. Diazonium salts can be unstable and are often used immediately in subsequent reactions. google.com

One important reaction of diazonium salts is coupling with other aromatic compounds or amines to form larger molecules. When a diazonium salt reacts with a primary or secondary amine, it forms a triazene (B1217601). wikipedia.org The formation of a triazene involves the coupling of the diazonium cation with the nucleophilic nitrogen of the amine. researchgate.net This reaction is typically carried out under mild conditions. wikipedia.org

The synthesis of triazenes from isolated diazonium salts provides a method to create these compounds with higher purity and yield, especially for sensitive substrates. researchgate.net This pathway allows for the creation of asymmetrically substituted triazenes, which have applications in various fields of chemistry. wikipedia.org

Table of Mentioned Chemical Compounds

Conversion to Halogenated Benzene Derivatives

The conversion of aromatic primary amines, such as 2,3,6-trichloroaniline hydrochloride, into other halogenated benzene derivatives is a significant transformation in organic synthesis. This process allows for the introduction of different halogen atoms onto the aromatic ring by replacing the amino group. The primary and most established method for achieving this conversion is the Sandmeyer reaction. wikipedia.orglscollege.ac.innih.govorganic-chemistry.org

The Sandmeyer reaction is a two-step process that involves the transformation of an aryl amine into an aryl halide via a diazonium salt intermediate. nih.gov It is a versatile method for producing unique halogen substitution patterns on a benzene ring that may not be achievable through direct electrophilic substitution. wikipedia.orglscollege.ac.inorganic-chemistry.org

The general mechanism involves:

Diazotization : The primary aromatic amine is treated with nitrous acid (commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures to form a diazonium salt.

Nucleophilic Substitution : The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride or copper(I) bromide. nih.gov The copper(I) salt acts as a catalyst or reagent, facilitating the replacement of the diazonium group (-N₂⁺) with the corresponding halide. lscollege.ac.in

While specific research detailing the conversion of the 2,3,6-trichloroaniline isomer is not widely documented in available literature, extensive research on closely related isomers demonstrates this pathway. For instance, a detailed procedure for the synthesis of 1,2,3,4-tetrachlorobenzene (B165215) from 2,3,4-trichloroaniline (B50295) via the Sandmeyer reaction has been reported, illustrating the reaction's applicability to polychlorinated anilines. chemicalbook.com

Research Findings on a Related Isomer Transformation

In a documented synthesis, 2,3,4-trichloroaniline was successfully converted to 1,2,3,4-tetrachlorobenzene. chemicalbook.com The process began with the diazotization of 2,3,4-trichloroaniline using sodium nitrite and concentrated hydrochloric acid at a controlled temperature of -5 to 5°C. chemicalbook.com Following a one-hour insulation period, the resulting diazonium salt solution was added to a mixture of copper(I) chloride in concentrated hydrochloric acid. chemicalbook.com The reaction mixture was then heated to 80°C for one hour to complete the substitution. chemicalbook.com This procedure resulted in the formation of 1,2,3,4-tetrachlorobenzene with a high yield of 82%. chemicalbook.com

This example on a closely related substrate highlights the established methodology for converting a trichloroaniline to a tetrachlorobenzene, a key class of halogenated benzene derivatives.

Environmental Chemical Behavior and Fate Processes of Trichloroanilines

Degradation Pathways in Environmental Matrices

Trichloroanilines are generally considered persistent environmental pollutants due to their chemical stability. Their degradation in the environment is slow and proceeds through photolytic, microbial, and other chemical pathways.

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of trichloroanilines in aquatic environments exposed to sunlight. These compounds can absorb light within the environmental UV spectrum (>290 nm), which can lead to their transformation. echemi.com

The primary mechanisms of photolytic degradation include:

Reductive Dechlorination : This process involves the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. This step-wise dechlorination leads to the formation of various dichloroaniline and monochloroaniline isomers.

Oxidative Processes : In the presence of photosensitizers like humic and fulvic acids, which are common in natural waters, photosensitized reactions can occur. echemi.com These reactions generate highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen, which can attack the trichloroaniline molecule, leading to hydroxylation of the aromatic ring and subsequent ring cleavage. mdpi.com

Dimerization : Under UV irradiation, chloroanilines can undergo dimerization to form compounds like mono-, di-, or trichloroazobenzenes. echemi.com

A study on 2,4,5-trichloroaniline (B140166) in a freshwater lake found that after a 24-hour period with 12 hours of sunlight, 28% of the compound was degraded. researchgate.net Photochemical processes were responsible for the majority (81%) of the mineralization to CO2. researchgate.net The specific products of photolysis can vary, but for related compounds like 2-chloroaniline (B154045), intermediates such as 2-chlorophenol (B165306) and p-benzoquinone have been identified during photocatalytic degradation. mdpi.com

Photodegradation Findings for Trichloroaniline Isomers and Related Compounds
CompoundConditionsKey Findings & Identified ProductsReference
2,4,5-TrichloroanilineFreshwater lake, sunlight28% degradation in 24h; 81% of mineralization was photochemical. researchgate.net
2,4,6-Trichloroaniline (B165571)UV irradiation in methanol (B129727)Products included trichloroazobenzene. Absorbs light >290 nm. echemi.com
2-ChloroanilineTiO2-catalyzed photodegradationIntermediate products included 2-chlorophenol and p-benzoquinone. mdpi.com

Microbial activity is a crucial factor in the long-term degradation of trichloroanilines in both aerobic and anaerobic environments.

Aerobic Degradation: Under aerobic conditions, bacteria can degrade chloroanilines through an oxidative pathway. The initial step typically involves an aniline (B41778) dioxygenase enzyme that hydroxylates the aromatic ring to form a chlorocatechol. nih.gov This intermediate is then subject to ring cleavage via either an ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic acids that can be further metabolized. nih.govoup.com Several bacterial genera have been identified with the ability to degrade various chloroaniline isomers. nih.govoup.comoup.com

Anaerobic Degradation: In anaerobic environments, such as saturated soils, sediments, and certain groundwater aquifers, reductive dechlorination is the primary microbial degradation pathway. wikipedia.org This process, known as organohalide respiration, involves bacteria using the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. nih.gov Studies on the closely related 2,3-dichloroaniline (B127971) have shown its complete and stoichiometric dechlorination to aniline, proceeding through a 2-chloroaniline intermediate. nih.govnih.gov This reaction is carried out by bacteria from the genus Dehalobacter. nih.gov Research on a broader range of trichloroaniline isomers (including 2,3,4-, 2,3,5-, 2,4,5-, and 2,4,6-TrCA) has demonstrated that they undergo microbial reductive dechlorination, suggesting this is a viable pathway for the 2,3,6-isomer as well. researchgate.net

Examples of Microorganisms Involved in Chloroaniline Degradation
MicroorganismCompound(s) DegradedDegradation PathwayReference
Acinetobacter baumannii4-Chloroaniline, 2-Chloroaniline, 3-ChloroanilineAerobic (modified ortho-cleavage) nih.gov
Pseudomonas putida4-Chloroaniline, 2-Chloroaniline, 3-ChloroanilineAerobic (modified ortho-cleavage) nih.gov
Klebsiella sp.4-ChloroanilineAerobic (modified ortho-cleavage) oup.com
Dehalobacter sp.2,3-DichloroanilineAnaerobic (reductive dechlorination) nih.gov
Mixed methanogenic cultureVarious TeCAs and TrCAs (e.g., 2,4,6-TrCA)Anaerobic (reductive dechlorination) researchgate.net

Aside from photolysis, purely abiotic chemical degradation of trichloroanilines is generally limited. These compounds lack functional groups that are susceptible to environmental hydrolysis, and therefore, hydrolysis is not considered a significant degradation pathway. echemi.com However, chloroanilines can become irreversibly bound to soil components, particularly humic substances, through chemical reactions. This process, which forms bound residues, can be mediated by microbial enzymes or abiotic surfaces like clay minerals. While this immobilizes the compound, the chloroaniline structure remains intact within the soil matrix, from which it can be released very slowly. scilit.com

Transport and Distribution Phenomena

The movement and distribution of 2,3,6-trichloroaniline (B1582215) in the environment are governed by its physicochemical properties, primarily its affinity for soil and sediment particles and its tendency to volatilize.

Trichloroanilines exhibit strong adsorption (sorption) to soil and sediment, which significantly limits their mobility. echemi.com The primary factors influencing this process are the organic carbon content and the clay content of the soil. researchgate.net As non-polar organic compounds, trichloroanilines preferentially partition from the aqueous phase into the organic matter of soil.

Studies on 2,4,6-trichloroaniline have shown it is strongly retained by clay minerals. chemicalbook.com The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,4,6-trichloroaniline is approximately 2,400, which indicates slight mobility in soil. echemi.com This strong binding reduces the amount of the compound dissolved in soil porewater, thereby limiting its potential to leach into groundwater. researchgate.net Desorption is often a slow process, meaning that once bound, the release of trichloroanilines back into the aqueous phase is limited. This phenomenon, known as hysteresis, contributes to their long-term persistence in the soil environment.

Sorption Behavior of 2,4,6-Trichloroaniline on Clay Minerals
Clay MineralObservationSorption AmountReference
Kaolinite & Na-montmorilloniteMost strongly retained compared to other chloroanilines and chlorophenols.Up to 8 mg/g chemicalbook.com
MontmorilloniteLeast desorbed from this clay mineral.N/A chemicalbook.com

Volatilization is the process by which a chemical evaporates from a surface into the atmosphere. For 2,3,6-trichloroaniline, this is not expected to be a major environmental fate process. A compound's tendency to volatilize is determined by its vapor pressure and its Henry's Law constant.

Data for the 2,4,6-isomer, which is expected to have similar properties, shows a very low vapor pressure and a low Henry's Law constant. echemi.com A low Henry's Law constant indicates that the compound prefers to remain in water rather than partition into the air. echemi.com Consequently, significant volatilization from water surfaces is not anticipated. echemi.com

Volatilization from soil surfaces is also expected to be a slow process. While volatilization is generally higher from moist soils, the strong adsorption of trichloroanilines to soil particles further limits their availability to move into the vapor phase. Based on its low vapor pressure, 2,4,6-trichloroaniline is not expected to volatilize from dry soil surfaces either. echemi.com

Physicochemical Properties of 2,4,6-Trichloroaniline Influencing Volatilization
PropertyValueImplication for VolatilizationReference
Vapor Pressure1.47 x 10-7 mmHg @ 25°CVery low; indicates minimal tendency to enter the gas phase. echemi.comwikipedia.org
Water Solubility40 mg/LLow solubility. wikipedia.org
Log P (Octanol-Water Partition Coefficient)3.69High; indicates a preference for organic phases (like soil organic matter) over water. wikipedia.org
Henry's Law Constant1.34 x 10-6 atm-m3/mol (estimated)Low; indicates volatilization from water is not a significant process. echemi.com

Bioaccumulation Potential in Aquatic Organisms (Environmental Context)

The bioaccumulation of 2,4,6-trichloroaniline has been studied in fish, providing key data points for its potential to concentrate in aquatic life. One study reported that for 2,4,6-trichloroaniline, the potential for bioconcentration in aquatic organisms is high, with a reported BCF of 214. echemi.com Another study, conducted by Japan's Ministry of International Trade and Industry (MITI), investigated the bioconcentration of 2,4,6-trichloroaniline in Carp (Cyprinus carpio) over an eight-week period. The results, detailed in Table 1, showed BCF values ranging from 27 to 147, depending on the exposure concentration. ymparisto.fi Despite these figures, the same source also noted that the compound is confirmed to be non-accumulative or to have low accumulative properties. ymparisto.fi

The octanol-water partition coefficient (log P or log Kow) is another key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. A higher log P value generally suggests a greater potential for bioaccumulation. For 2,4,6-trichloroaniline, a log P value of 3.69 has been reported. wikipedia.org This value suggests a moderate to high potential for partitioning into organic matter and, consequently, for bioaccumulation.

Table 1: Bioconcentration Factor (BCF) of 2,4,6-Trichloroaniline in Carp (Cyprinus carpio)

Exposure Concentration (mg/L) Exposure Duration Bioconcentration Factor (BCF) Range Reference
0.1 8 weeks 27 - 112 ymparisto.fi
0.01 8 weeks 52 - 147 ymparisto.fi

Environmental Persistence and Transformation Products

The environmental persistence of trichloroanilines is a significant concern due to their potential for long-term ecosystem exposure. Persistence is determined by the compound's resistance to various degradation processes, including biodegradation and abiotic degradation (e.g., photolysis).

Studies on trichloroaniline isomers indicate a general resistance to degradation. For instance, a biodegradation study on 2,4,6-trichloroaniline reported 0% degradation over a 28-day period, suggesting it is highly persistent in the environment. ymparisto.fi The low water solubility (40 mg/L for 2,4,6-trichloroaniline) and a high estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 2,400 suggest that the compound will likely adsorb to suspended solids, sediment, and soil organic matter. echemi.comwikipedia.org This adsorption can reduce its availability for microbial degradation and increase its persistence in soil and sediment. echemi.com

Both photochemical and microbial processes contribute to the breakdown of trichloroanilines in the environment. A study on 2,4,5-trichloroaniline in freshwater found that the compound did not degrade in the dark. nih.gov However, when exposed to a 12-hour cycle of sunlight, 28% of the compound degraded, with photochemical processes accounting for 81% of this mineralization. nih.gov This highlights the important role of sunlight in the abiotic degradation of trichloroanilines in surface waters.

The biodegradation of chloroanilines, when it occurs, typically proceeds through specific metabolic pathways. The initial step in the aerobic degradation of anilines is often an oxidative deamination, leading to the formation of catechol. nih.gov In the case of chloroanilines, this process results in the formation of corresponding chlorocatechols. nih.govmicrobiologyjournal.org Research on the degradation of dichloroaniline isomers by Bacillus megaterium identified dichloroaminophenol and dichloroacetanilide as metabolites, indicating multiple potential transformation pathways. nih.gov For some chloroaromatic compounds, degradation can proceed via the formation of intermediates like 6-chlorohydroxyquinol. plos.org While these pathways have been identified for other chlorinated anilines, the specific transformation products of 2,3,6-trichloroaniline have not been detailed in the reviewed literature.

Table 2: Environmental Fate Properties of 2,4,6-Trichloroaniline

Property Value Implication for Persistence Reference
Biodegradation 0% in 28 days High persistence ymparisto.fi
Log P (log Kow) 3.69 Tendency to partition to sediment/biota wikipedia.org
Water Solubility 40 mg/L Low mobility in water, favors adsorption ymparisto.fiwikipedia.org
Estimated Koc ~2,400 Slight mobility in soil, strong adsorption echemi.com

Advanced Analytical Methodologies for the Detection and Quantification of Trichloroanilines

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of trichloroaniline isomers from complex mixtures. The choice of technique and detector is crucial for achieving the required selectivity and sensitivity. It is important to note that for the analysis of 2,3,6-trichloroaniline (B1582215) hydrochloride, sample preparation steps that involve pH adjustment will typically convert the hydrochloride salt to its free aniline (B41778) form, which is the species analyzed by these chromatographic methods.

Gas Chromatography (GC) with Selective Detectors (e.g., NPD, ECD)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like trichloroanilines. The use of selective detectors enhances the sensitivity and specificity of the analysis.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. This makes it particularly suitable for the analysis of trichloroanilines, as it provides a strong response to the nitrogen-containing aniline structure while minimizing interference from non-nitrogenous background compounds. epa.gov U.S. Environmental Protection Agency (EPA) Method 8131 outlines the use of a GC-NPD for the determination of aniline and its derivatives in environmental samples. epa.gov While this method specifically lists 2,4,5-trichloroaniline (B140166) and 2,4,6-trichloroaniline (B165571), the principles are directly applicable to the 2,3,6-isomer. epa.gov The target analytes in the sample extract are determined using a capillary gas chromatograph equipped with an NPD. epa.gov For optimal performance, the extraction solvent may need to be exchanged to toluene (B28343) prior to analysis. epa.gov

The Electron Capture Detector (ECD) is another highly sensitive detector used in gas chromatography, particularly for electrophilic compounds such as halogenated molecules. Since trichloroanilines contain three chlorine atoms, they exhibit a strong response on an ECD. This detector is capable of reaching very low detection limits, often in the picogram range. Derivatization of anilines with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can further enhance ECD sensitivity and chromatographic performance. publications.gc.ca Studies on various chloroaniline isomers have demonstrated the effectiveness of GC-ECD for their trace-level determination. publications.gc.ca

Illustrative GC-NPD/ECD Operating Conditions for Trichloroaniline Analysis

ParameterConditionReference
Column30 m x 0.25 mm ID, SE-54 fused silica (B1680970) capillary epa.gov
Injector Temperature200 °C epa.gov
Oven Program60°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) epa.gov
Carrier GasHelium publications.gc.ca
Detector (NPD) Temperature300 °C epa.gov
Detector (ECD) Temperature300 °C publications.gc.ca

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, especially for compounds that may be thermally labile. Reversed-phase HPLC is the most common mode used for the separation of chloroaniline isomers. sielc.com

Separation is typically achieved on C8 or C18 columns using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector. Trichloroanilines exhibit significant UV absorbance, allowing for sensitive detection. A recent study detailed a method for separating trichloroaniline isomers using a C8 column with an isocratic mobile phase of acetonitrile and water (55:45 v/v), with detection by a photo-diode array (PDA) detector. nih.gov This method achieved separation of the isomers within 9 minutes. nih.gov The linear range was reported as 0.1-30 µg/ml with a method detection limit of 0.005 µg/ml. nih.gov

Typical HPLC-UV Parameters for Trichloroaniline Isomer Separation

ParameterConditionReference
ColumnC8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile/Water mixture (e.g., 55:45 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV/PDA Detector (e.g., 225 nm) nih.gov
Temperature30 °C nih.gov

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is the gold standard for unequivocal identification and quantification of organic contaminants at trace levels.

GC-MS Applications for Analyte Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. For identification, the mass spectrum of a compound, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments, serves as a chemical fingerprint.

In the analysis of trichloroanilines, electron ionization (EI) is commonly used. The resulting mass spectra for trichloroaniline isomers are expected to be very similar, showing a characteristic molecular ion peak (M+) and an isotopic cluster pattern typical for compounds containing three chlorine atoms. The molecular weight of trichloroaniline is 195 g/mol , so the molecular ion region would show peaks around m/z 195, 197, and 199 due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). restek.com Common fragmentation pathways involve the loss of chlorine atoms and hydrogen cyanide (HCN). whitman.edu For absolute confirmation, the retention time and the mass spectrum of the analyte in a sample must match those of a certified reference standard analyzed under identical conditions. epa.gov

Illustrative GC-MS Parameters and Ions for Trichloroaniline Isomers

ParameterValue/ConditionReference
GC ColumnDB-5MS, 30 m x 0.25 mm, 0.25 µm nih.govresearchgate.net
Ionization ModeElectron Ionization (EI) at 70 eV publications.gc.ca
Acquisition ModeScan or Selected Ion Monitoring (SIM) researchgate.net
Molecular Ion (M+) [m/z]195 restek.com
Key Fragment Ions [m/z]159, 124, 88, 62 restek.com

LC-MS/MS for Complex Environmental Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices like environmental samples. It is particularly advantageous for polar and non-volatile compounds where GC is not suitable.

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate and concentrate 2,3,6-trichloroaniline from the sample matrix and remove potential interferences prior to instrumental analysis. The choice of technique depends on the matrix type (e.g., water, soil, air) and the concentration of the analyte.

For water samples , common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). epa.govacs.org In LLE, an organic solvent immiscible with water (e.g., dichloromethane) is used to extract the analyte. epa.gov SPE is often preferred as it uses less solvent and can achieve higher concentration factors. nih.gov For chloroanilines, polymeric sorbents like Oasis HLB are effective. nih.gov Hollow fiber-based liquid-phase microextraction (LPME) is a miniaturized version of LLE that offers high enrichment factors for chloroanilines from water samples. nih.gov

For soil and solid samples , more rigorous extraction techniques are required. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to efficiently extract analytes. nih.gov A study on chloroanilines in soil found that a mixture of hexane (B92381) and acetone (B3395972) was an effective extraction solvent for PLE, with recoveries ranging from 36% to 109%. nih.gov Other methods described by the EPA include Soxhlet extraction (Method 3540) and ultrasonic extraction (Method 3550). epa.gov

For air samples , a common method involves drawing a known volume of air through a sorbent tube or filter to trap the analyte. A study on determining trichloroaniline isomers in workplace air used glass fiber filter membranes for collection. nih.gov The trapped compounds are then desorbed with a solvent, such as acetonitrile, before analysis by HPLC. nih.gov

Summary of Extraction Techniques for Trichloroanilines

TechniqueMatrixTypical SolventsKey AdvantagesReference
Liquid-Liquid Extraction (LLE)WaterDichloromethane, EtherSimple, well-established epa.govchemconnections.org
Solid-Phase Extraction (SPE)WaterMethanol, Acetonitrile (Elution)High concentration factor, low solvent use nih.gov
Pressurized Liquid Extraction (PLE)Soil, SolidsAcetone, Hexane/AcetoneFast, efficient, automated nih.gov
Sorbent/Filter SamplingAirAcetonitrile (Desorption)Standardized for workplace monitoring nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning a solute, such as trichloroaniline, between two immiscible liquid phases. researchgate.net Typically, an aqueous sample containing the analyte is mixed with an organic solvent. Due to differences in solubility, the analyte transfers from the aqueous phase to the organic phase, which is then collected for analysis.

The efficiency of LLE is dependent on several factors, including the choice of organic solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio. researchgate.net For aniline derivatives, which are basic compounds, adjusting the pH of the water sample to above 11 is a general practice to ensure they are in their non-ionized form, thereby enhancing their extraction into an organic solvent like methylene (B1212753) chloride. epa.gov

Recent advancements have focused on miniaturizing the LLE process to reduce solvent consumption and sample volume. One such study demonstrated an in-vial LLE method for a series of anilines in water samples. capes.gov.br In this method, the extraction was performed directly in an autosampler vial using a 1:1 volume ratio of water to n-hexane. The study reported quantitative recoveries for most anilines, with detection limits in the low nanogram-per-liter (ng/L) range when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). capes.gov.br

Table 1: Performance of Miniaturized LLE for Aniline Compounds

ParameterCondition/ValueSource
AnalytesVarious Anilines capes.gov.br
Extraction Solventn-Hexane capes.gov.br
Water-to-Solvent Ratio1:1 (v/v) capes.gov.br
RecoveryQuantitative for most anilines capes.gov.br
Detection Limits (GC-MS)4–20 ng/L capes.gov.br

While effective, traditional LLE can be labor-intensive, time-consuming, and requires large volumes of potentially hazardous organic solvents. researchgate.netnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has emerged as a powerful alternative to LLE, offering higher efficiency, reduced solvent usage, and the potential for automation. sigmaaldrich.com The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while the sample matrix passes through. Subsequently, the retained analytes are eluted using a small volume of a strong organic solvent. nih.gov

The selection of the sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For trichloroanilines in aqueous samples, reversed-phase sorbents (e.g., C18) or polymeric sorbents are commonly used. nih.govthermofisher.com

On-line SPE, where the extraction process is directly coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC), offers significant advantages. thermofisher.com This approach allows for full automation, minimizes sample handling, reduces analysis time, and improves reproducibility. A study on the determination of aniline and nitroanilines in water utilized an on-line SPE-HPLC system. The method demonstrated high extraction efficiency (>95%) and sensitivity for the target compounds using a hydrophilic-lipophilic balanced polymer cartridge. thermofisher.com

Table 2: Comparison of LLE and SPE Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Solvent Consumption HighLow
Efficiency ModerateHigh
Automation Potential LimitedHigh (especially on-line SPE)
Sample Throughput LowHigh
Common Issues Emulsion formation, incomplete phase separationSorbent blockage, analyte breakthrough

Accelerated Solvent Extraction (ASE) and Ultrasonic Extraction (USE)

For solid and semi-solid samples, such as soil or sediment, different extraction techniques are required to isolate trichloroanilines from the complex matrix.

Ultrasonic Extraction (USE) , or sonication, utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of analytes from a solid matrix into a solvent. nih.gov The ultrasound waves create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local pressure and temperature gradients, causing the disruption of cell walls and enhancing the penetration of the solvent into the sample matrix. researchgate.netmdpi.com USE is valued for being a relatively fast and efficient method that can often be performed at lower temperatures than ASE, which is beneficial for thermally sensitive compounds. scielo.br The U.S. EPA Method 3550 describes the use of ultrasonic extraction for organic analytes from solids. epa.gov

Development of Novel Analytical Methods for Trace Contaminants

The continuous demand for lower detection limits has driven the development of novel analytical methods that combine advanced sample preparation with highly sensitive instrumental analysis. For trace contaminants like 2,3,6-trichloroaniline hydrochloride, the focus is on microextraction techniques and sophisticated detection systems.

Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Ultrasound-Assisted Emulsification Microextraction (USAEME) , are designed to be solvent-free or use minimal solvent volumes. nih.govresearchgate.net SPME utilizes a fused silica fiber coated with a stationary phase to extract analytes directly from a sample or its headspace. nih.gov USAEME is a miniaturized LLE technique where ultrasonic waves are used to create a fine emulsion of an extraction solvent in the aqueous sample, dramatically increasing the surface area for mass transfer and accelerating the extraction process. researchgate.net

These modern extraction methods are typically coupled with powerful analytical instruments for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds like trichloroanilines. epa.gov

High-Performance Liquid Chromatography (HPLC) is well-suited for polar and thermolabile compounds and avoids the need for derivatization that is sometimes required for GC analysis of anilines. thermofisher.com

Tandem Mass Spectrometry (MS/MS) , when coupled with either GC or HPLC (e.g., UPLC-MS/MS), provides exceptional selectivity and sensitivity, allowing for the unambiguous detection of trace-level contaminants in highly complex matrices. nih.govmdpi.com

A recent study established a liquid chromatography method for determining trichloroaniline isomers in air samples. nih.gov The method involved collecting the analytes on a glass fiber filter, followed by solvent elution and analysis by HPLC with a photodiode array (PDA) detector. This approach achieved a low detection limit of 0.005 µg/mL and high recoveries of 88-98%. nih.gov

Table 3: Key Parameters of a Modern HPLC Method for Trichloroanilines

ParameterDescriptionSource
Analytes 2,4,5-TCA, 2,4,6-TCA, 3,4,5-TCA nih.gov
Matrix Workplace Air (collected on filter) nih.gov
Extraction Solvent elution with acetonitrile nih.gov
Analytical Technique HPLC-PDA nih.gov
Detection Limit 0.005 µg/mL nih.gov
Recovery 88% - 98% nih.gov
Analysis Time < 9 minutes nih.gov

The integration of these innovative extraction and detection technologies enables the development of highly sensitive, selective, and rapid methods for monitoring trace levels of this compound and related compounds in the environment.

Computational and Theoretical Chemistry Studies of 2,3,6 Trichloroaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. For 2,3,6-trichloroaniline (B1582215) hydrochloride, DFT calculations could be employed to determine a variety of molecular properties.

Potential Research Findings (Hypothetical):

Optimized Molecular Geometry: DFT calculations would predict the most stable three-dimensional arrangement of atoms in the 2,3,6-trichloroaniline hydrochloride molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies could be calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed to aid in the experimental identification and characterization of the compound.

Charge Distribution: The distribution of electron density within the molecule can be analyzed, for instance, through Mulliken or Natural Bond Orbital (NBO) population analysis, to identify atomic charges and understand intermolecular interactions.

Hypothetical Data Table: Calculated Molecular Properties of this compound using DFT

PropertyCalculated Value
HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO GapValue eV
Dipole MomentValue Debye
Total EnergyValue Hartrees

Note: The above table is a representation of the type of data that would be generated from DFT calculations; specific values are not available in the literature.

Ab Initio Methods (e.g., MP2, MP4) for Molecular Properties

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2, MP4) offer higher levels of accuracy, particularly for describing electron correlation effects, at a greater computational expense.

Potential Research Findings (Hypothetical):

Accurate Energy Calculations: Ab initio methods could provide highly accurate calculations of the total electronic energy of this compound.

Intermolecular Interactions: These methods are well-suited for studying non-covalent interactions, which would be crucial for understanding the crystal packing and solid-state properties of the hydrochloride salt.

Excited State Properties: Advanced ab initio methods can be used to investigate the electronic excited states of the molecule, providing insights into its photophysical properties.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to investigate its behavior in different environments.

Potential Research Findings (Hypothetical):

Solvation Effects: MD simulations can model the interactions between this compound and solvent molecules, providing information on its solubility and the structure of the solvation shell.

Conformational Analysis: These simulations can explore the different possible conformations of the molecule and their relative stabilities over time.

Transport Properties: In a larger system, MD could be used to predict transport properties such as diffusion coefficients.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions.

Potential Research Findings (Hypothetical):

Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions and local softness, could be calculated to predict the most likely sites for electrophilic and nucleophilic attack on the 2,3,6-trichloroaniline ring.

Transition State Searching: For a given chemical reaction, computational methods can be used to locate the transition state structure and calculate the activation energy, providing a detailed understanding of the reaction mechanism and kinetics.

Protonation Sites: In the context of the hydrochloride salt, computational studies could determine the most favorable site of protonation on the aniline (B41778) nitrogen atom and quantify the corresponding proton affinity.

Structure-Reactivity and Structure-Property Relationship Modeling (Non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its activity or properties.

Potential Research Findings (Hypothetical):

Prediction of Physicochemical Properties: QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility of this compound based on a set of calculated molecular descriptors.

Correlation with Reactivity: By building a dataset of related chloroaniline compounds, it would be possible to develop a QSAR model that correlates structural features with chemical reactivity, such as the rate of a particular reaction.

Industrial and Synthetic Applications of 2,3,6 Trichloroaniline As an Intermediate

Precursor in Azo Dye Synthesis

There is no specific information available in the reviewed sources detailing the use of 2,3,6-Trichloroaniline (B1582215) hydrochloride as a precursor for the synthesis of azo dyes. While aniline (B41778) and its various substituted derivatives are fundamental components in the production of azo dyes through diazotization and coupling reactions, specific examples or industrial processes involving the 2,3,6-trichloro isomer are not documented in the available literature. In contrast, the 2,4,6-trichloroaniline (B165571) isomer is frequently cited as a raw material for mono-azo dyestuffs.

Intermediate for Agrochemicals (e.g., Fungicides, Herbicides, Insecticides)

Detailed research findings or established synthetic routes using 2,3,6-Trichloroaniline hydrochloride as an intermediate for the production of specific fungicides, herbicides, or insecticides could not be located. The literature extensively documents the use of other aniline derivatives in agrochemical synthesis, with 2,4,6-trichloroaniline being noted as a precursor for fungicides, but parallel applications for the 2,3,6-isomer are not described.

Synthesis of other Benzene (B151609) Derivatives (e.g., Trichlorobenzenes)

The synthesis of other benzene derivatives from this compound is not well-documented in industrial chemistry literature. For instance, the production of 1,2,4-trichlorobenzene typically involves different synthetic pathways. The conversion of trichloroaniline isomers to trichlorobenzenes via diazotization (Sandmeyer reaction) is a known chemical transformation; however, specific industrial applications or detailed research findings for this conversion starting from the 2,3,6-isomer are not available. The synthesis of 1,3,5-trichlorobenzene from 2,4,6-trichloroaniline is, by contrast, a well-established process.

Role in Material Science Applications (e.g., Polymer Precursors)

Information regarding the role of this compound as a precursor in polymer science or other material science applications is not present in the reviewed scientific and technical sources. There are no documented instances of its use in the synthesis of polymers or other materials.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for 2,3,6-Trichloroaniline hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves controlled chlorination of aniline derivatives under specific temperature and concentration conditions. For example, sulfuryl chloride or other chlorinating agents are used at elevated temperatures to achieve the desired substitution pattern (2,3,6-trichloro) on the aromatic ring . Yield and purity depend on precise control of stoichiometry, reaction time, and purification methods (e.g., crystallization or distillation). Impurities often arise from incomplete chlorination or isomer formation, necessitating rigorous analytical validation (e.g., GC-MS or HPLC) .

Q. What key physicochemical properties govern the reactivity of this compound in organic synthesis?

  • Answer : The compound (C₆H₃Cl₃N·HCl, MW ≈ 196.46 g/mol) exhibits reactivity due to:

  • Electrophilic substitution : The electron-withdrawing chlorine substituents direct further reactions to specific ring positions.
  • Amino group reactivity : The protonated amine (-NH₃⁺Cl⁻) can act as a leaving group or participate in diazotization for coupling reactions .
  • Solubility : Low water solubility necessitates polar aprotic solvents (e.g., DMF or DMSO) for reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Waste disposal : Classify as hazardous waste due to potential carcinogenicity and environmental persistence .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers using analytical techniques?

  • Answer : Gas chromatography (GC) with electron-capture detection (ECD) or mass spectrometry (MS) is effective for isomer separation. For example:

  • Retention time differences : Optimize column polarity (e.g., DB-5MS) to resolve 2,3,6- from 2,4,5- or 2,3,4-trichloroaniline .
  • Mass spectral fragmentation : Characteristic Cl isotope patterns and fragment ions (e.g., m/z 195 [M-Cl]⁺) aid identification .
    • Validation : Cross-reference with synthesized standards and NMR (¹H/¹³C) for unambiguous structural confirmation .

Q. What methodologies address environmental persistence and biodegradation pathways of this compound?

  • Answer : Key approaches include:

  • Biodegradation assays : Use microbial consortia (e.g., Pseudomonas spp.) to study N-acetylation or dechlorination pathways under aerobic/anaerobic conditions .
  • Ecotoxicology : Assess acute toxicity (LC₅₀) in aquatic models (e.g., Daphnia magna) and bioaccumulation potential via logP (~2.8) .
  • Advanced oxidation processes (AOPs) : Evaluate UV/H₂O₂ or Fenton reactions for degradation kinetics and by-product profiling .

Q. How do substituent positions on the aniline ring influence the compound’s application in dye or agrochemical synthesis?

  • Answer : The 2,3,6-substitution pattern enhances:

  • Dye stability : Chlorine atoms improve lightfastness in cationic dyes by reducing electron density on the aromatic ring .
  • Agrochemical activity : Positional effects modulate interactions with biological targets (e.g., herbicide binding to acetolactate synthase) .
    • Methodological optimization : Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions, guiding synthetic routes .

Q. What strategies minimize by-products during the chlorination of aniline derivatives to produce this compound?

  • Answer :

  • Stepwise chlorination : Introduce chlorine atoms sequentially using temperature gradients to favor 2,3,6-substitution over competing pathways .
  • Catalytic systems : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity and reduce polychlorinated by-products .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.